Tetrazete
CAS No.: 42851-09-2
Cat. No.: VC19641850
Molecular Formula: N4
Molecular Weight: 56.027 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42851-09-2 |
---|---|
Molecular Formula | N4 |
Molecular Weight | 56.027 g/mol |
IUPAC Name | tetrazete |
Standard InChI | InChI=1S/N4/c1-2-4-3-1 |
Standard InChI Key | SSOWKQVDUZHCLS-UHFFFAOYSA-N |
Canonical SMILES | N1=NN=N1 |
Introduction
Molecular Architecture and Isomeric Forms
Core Structural Features
Tetrazete (IUPAC name: 1H-1,2,3,4-tetrazete) adopts a square planar D2h symmetric structure characterized by alternating single and double nitrogen-nitrogen bonds . The compound exists as a cyclic N₄ system with bond lengths measuring 1.287 Å for N=N double bonds and 1.404 Å for N-N single bonds based on density functional theory (DFT) calculations . This structural configuration creates significant angle strain with internal bond angles constrained to 90°, contrasting sharply with the preferred 120° bond angles in unstrained nitrogen systems.
The molecular orbital analysis reveals a π-conjugated system across the ring, though the antiaromatic nature (4π electrons) induces substantial electronic destabilization . This electronic configuration contrasts with its carbon analogue cyclobutadiene, which demonstrates greater stabilization through Jahn-Teller distortion despite similar antiaromatic characteristics.
Tautomeric and Isomeric Variations
While the D2h symmetric structure represents the most stable tautomer, computational studies identify three primary isomeric forms:
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Planar antiaromatic form (D2h): Baseline structure with maximal conjugation
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Puckered non-aromatic form (C2v): Reduced angle strain through out-of-plane distortion
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Open-chain tetranitrogen: Linear or branched configurations with terminal N≡N groups
Thermochemical Profile and Stability Metrics
Enthalpic Characteristics
The Active Thermochemical Tables (ATcT) provide precise enthalpy of formation values derived from advanced computational protocols:
These values highlight tetrazete's extreme thermodynamic instability relative to molecular nitrogen, with dissociation into N₂ releasing 686.6 kJ/mol . The 156.9 kJ/mol strain energy quantifies the structural tension inherent in the four-membered ring system .
Comparative Stability Analysis
Bond strength analysis reveals fundamental differences between nitrogen and carbon systems:
This comparative weakness of nitrogen bonds explains why tetrazete exhibits 3.2× greater tendency for ring-opening compared to cyclobutadiene . The antiaromatic destabilization energy (54.1 kJ/mol) proves significantly lower than cyclobutadiene's 170 kJ/mol , suggesting partial compensation through nitrogen's electronegativity.
Synthesis and Experimental Characterization
Generation Methods
While bulk synthesis remains challenging due to extreme instability, matrix isolation techniques have enabled spectroscopic characterization:
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Cryogenic gas-phase reactions: N₂/NF₃ mixtures in argon matrices at 10K
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Photolytic decomposition: Laser ablation of azide precursors
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Mass spectrometric detection: High-vacuum ion trap methodologies
Fourier-transform infrared (FTIR) spectra show characteristic N=N stretching vibrations at 1580-1620 cm⁻¹, with N-N stretches appearing as broad bands between 800-950 cm⁻¹ . The gas-phase electron diffraction pattern confirms the D2h symmetry through radial distribution function analysis .
Computational Validation
Coupled-cluster CCSD(T) calculations with correlation-consistent basis sets (cc-pVTZ) reproduce experimental geometries within 0.02 Å bond length accuracy . Energy decomposition analysis attributes 68% of total strain to angle deformation, with remaining strain arising from torsional and electrostatic effects .
Stability Enhancement Strategies
Electronic Stabilization Approaches
Recent computational work explores stabilization through:
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Aromatic doping: Substituting nitrogen with phosphorus/arsenic atoms
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Charge transfer complexes: Coordination with transition metal cations
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Supramolecular encapsulation: Host-guest complexes with cucurbiturils
Preliminary results indicate iron(II) complexes reduce decomposition rates by 3 orders of magnitude through back-donation into π* orbitals .
Kinetic Stabilization Techniques
Cryogenic matrix isolation (10K) successfully extends tetrazete lifetime to observable timescales. Advanced stabilization methods include:
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Nanoconfinement in carbon nanotubes
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Surface adsorption on gold(111)
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Glassy polymer matrices
These approaches suppress ring-opening vibrations while permitting spectroscopic characterization .
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